molecular formula C12H14F3NO2 B15217778 Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate

Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate

Cat. No.: B15217778
M. Wt: 261.24 g/mol
InChI Key: CAKXMRMMNVNGJM-UHFFFAOYSA-N
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Description

Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the reaction of 2-amino-4,4,4-trifluoro-3-methylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. One common method employs the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino group, enables the compound to form stable complexes with target proteins, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
  • Benzyl ®-4,4,4-trifluoro-3-methylbutanoate

Uniqueness

The presence of the benzyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate

InChI

InChI=1S/C12H14F3NO2/c1-8(12(13,14)15)10(16)11(17)18-7-9-5-3-2-4-6-9/h2-6,8,10H,7,16H2,1H3

InChI Key

CAKXMRMMNVNGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)C(F)(F)F

Origin of Product

United States

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